molecular formula C10H18O B3385152 (3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE CAS No. 61382-53-4

(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

Cat. No.: B3385152
CAS No.: 61382-53-4
M. Wt: 154.25 g/mol
InChI Key: BDNFKTJPCKWKHE-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a distinct odor, commonly used in the synthesis of fragrances and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclohexyl)acetaldehyde typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and purity. The specific methods can vary depending on the scale and desired application .

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3,3-Dimethylcyclohexyl)acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    Cyclohexanone: A precursor in the synthesis of (3,3-Dimethylcyclohexyl)acetaldehyde.

    Cyclohexanol: An intermediate in the reduction process.

    (3,3-Dimethylcyclohexyl)acetic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-(3,3-dimethylcyclohexyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFKTJPCKWKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423857
Record name 3,3-dimethylcyclohexaneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-53-4
Record name 3,3-dimethylcyclohexaneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Reactant of Route 2
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Reactant of Route 3
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Reactant of Route 4
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Reactant of Route 5
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Reactant of Route 6
(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE

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